1-(2-Bromopyridin-3-yl)ethanol
Overview
Description
1-(2-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol. It is a yellow oily liquid that has been extensively studied for its physical, chemical, and biological properties. This compound is significant in various fields of scientific research due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) at low temperatures . Another method includes the reduction of 2-bromo-3-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in ethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromo-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-bromo-3-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-bromo-3-pyridinecarboxylic acid.
Reduction: 2-bromo-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of optically active pyridyl alcohols, which are important in various chemical syntheses.
Biology: The compound is utilized in the development of metal ion chemosensors, which are crucial for environmental monitoring and medical diagnostics.
Medicine: Researchers have synthesized novel pyrimidine-based thiourea compounds derived from this compound that exhibit inhibitory activity against α-glucosidase, an enzyme crucial for managing Type II diabetes mellitus.
Industry: It plays a role in chemoenzymatic synthesis processes, particularly in lipase-catalyzed asymmetric acylation, which is key for producing enantiomerically pure compounds essential in drug development.
Mechanism of Action
The mechanism by which 1-(2-Bromopyridin-3-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the development of metal ion chemosensors, the compound forms complexes with metal ions, leading to changes in fluorescence or color that can be detected and measured. In the case of its inhibitory activity against α-glucosidase, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby managing blood sugar levels.
Comparison with Similar Compounds
1-(2-Bromopyridin-3-yl)ethanol can be compared with other similar compounds such as:
2-Bromopyridin-3-yl sulfurofluoridate: Used in Suzuki-Miyaura cross-coupling reactions.
2-Bromo-3-pyridinecarboxaldehyde: A precursor in the synthesis of this compound.
3-Pyridinemethanol: Another pyridine derivative with different functional groups and applications.
The uniqueness of this compound lies in its versatile applications across various fields, from chemistry and biology to medicine and industry. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research.
Biological Activity
1-(2-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula CHBrNO and a molecular weight of 202.05 g/mol. This compound has gained attention due to its diverse applications in synthetic chemistry and its notable biological activities. The presence of a bromine atom in the pyridine ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological studies.
This compound appears as a yellow oily liquid. Its structure allows for significant interactions with biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on α-glucosidase , an enzyme crucial for carbohydrate metabolism. By binding to the active site of this enzyme, the compound aids in managing blood glucose levels, which is particularly relevant in diabetes research.
The mechanism of action involves the compound's interaction with specific enzymes or metal ions, leading to observable biochemical changes. For instance, its inhibition of α-glucosidase not only prevents glucose absorption but also influences metabolic pathways associated with glucose regulation.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to similar compounds:
Compound Name | Key Features |
---|---|
2-Bromopyridin-3-yl sulfurofluoridate | Used in Suzuki-Miyaura cross-coupling reactions |
2-Bromo-3-pyridinecarboxaldehyde | A precursor in the synthesis of related compounds |
3-Pyridinemethanol | Another pyridine derivative with different functional groups |
Applications in Research
This compound is not only a synthetic intermediate but also a biologically active compound. Its applications span various fields, including medicinal chemistry and materials science. Notably, it has been used in the synthesis of thiophenes and phenols , demonstrating its versatility.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Diabetes Management : A study focused on the compound's ability to inhibit α-glucosidase, showing potential for developing anti-diabetic agents. The compound’s IC values were determined through various assays, confirming its efficacy.
- Chemosensors Development : Research indicated that this compound can form complexes with metal ions, which has implications for creating chemosensors capable of detecting specific ions based on fluorescence or color changes.
Synthesis and Production
The industrial production of this compound typically employs optimized conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation are commonly used.
Properties
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIQQANTYJKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84199-57-5 | |
Record name | 2-Bromo-3-(1-hydroxyethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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